5-{(2E)-2-[1-(3,4-dimethoxyphenyl)ethylidene]hydrazinyl}-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile
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Overview
Description
5-[(2E)-2-[1-(3,4-DIMETHOXYPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-3-(METHYLSULFANYL)-1,2-THIAZOLE-4-CARBONITRILE is a complex organic compound that belongs to the class of thiazole derivatives Thiazole compounds are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2E)-2-[1-(3,4-DIMETHOXYPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-3-(METHYLSULFANYL)-1,2-THIAZOLE-4-CARBONITRILE typically involves the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide in the presence of a catalyst such as glacial acetic acid . The resulting intermediate is then subjected to cyclization reactions to form the thiazole ring. The reaction conditions often include heating and the use of solvents like ethanol or methanol to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-[(2E)-2-[1-(3,4-DIMETHOXYPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-3-(METHYLSULFANYL)-1,2-THIAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to reduce the hydrazine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Nucleophiles like amines, thiols, and halides, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced hydrazine derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(2E)-2-[1-(3,4-DIMETHOXYPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-3-(METHYLSULFANYL)-1,2-THIAZOLE-4-CARBONITRILE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 5-[(2E)-2-[1-(3,4-DIMETHOXYPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-3-(METHYLSULFANYL)-1,2-THIAZOLE-4-CARBONITRILE involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl acetic acid
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- 2-[(5-{(2E)-2-[1-(3,4-Dimethoxyphenyl)ethylidene]hydrazino}-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]acetamide
Uniqueness
5-[(2E)-2-[1-(3,4-DIMETHOXYPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-3-(METHYLSULFANYL)-1,2-THIAZOLE-4-CARBONITRILE is unique due to its combination of a dimethoxyphenyl group, a hydrazine moiety, and a thiazole ring. This unique structure contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C15H16N4O2S2 |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
5-[(2E)-2-[1-(3,4-dimethoxyphenyl)ethylidene]hydrazinyl]-3-methylsulfanyl-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C15H16N4O2S2/c1-9(10-5-6-12(20-2)13(7-10)21-3)17-18-14-11(8-16)15(22-4)19-23-14/h5-7,18H,1-4H3/b17-9+ |
InChI Key |
VVEWOGBGSAPZNR-RQZCQDPDSA-N |
Isomeric SMILES |
C/C(=N\NC1=C(C(=NS1)SC)C#N)/C2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
CC(=NNC1=C(C(=NS1)SC)C#N)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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